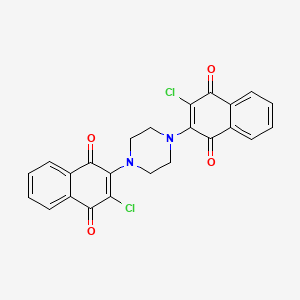
2,2'-Piperazine-1,4-diylbis(3-chloronaphthoquinone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) is a synthetic organic compound characterized by the presence of a piperazine ring linked to two 3-chloronaphthoquinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) typically involves the reaction of piperazine with 3-chloronaphthoquinone under controlled conditions. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-chloronaphthoquinone in the presence of a suitable solvent and base . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Piperazine-1,4-diylbisethanesulfonic acid: This compound has a similar piperazine core but different functional groups, leading to distinct chemical properties.
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Another compound with a piperazine core, but with dithiol moieties instead of naphthoquinone.
Uniqueness
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) is unique due to its specific combination of piperazine and 3-chloronaphthoquinone moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6312-47-6 |
|---|---|
Molecular Formula |
C24H16Cl2N2O4 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
2-chloro-3-[4-(3-chloro-1,4-dioxonaphthalen-2-yl)piperazin-1-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C24H16Cl2N2O4/c25-17-19(23(31)15-7-3-1-5-13(15)21(17)29)27-9-11-28(12-10-27)20-18(26)22(30)14-6-2-4-8-16(14)24(20)32/h1-8H,9-12H2 |
InChI Key |
LLEAFADFRDXABW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


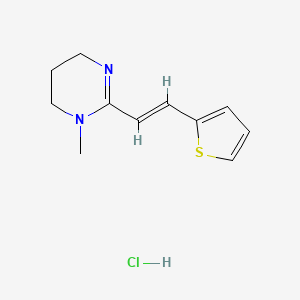
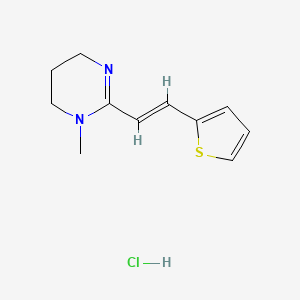
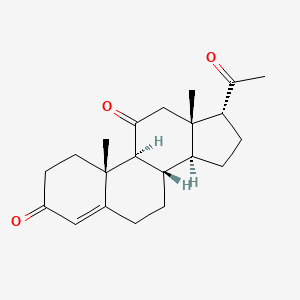
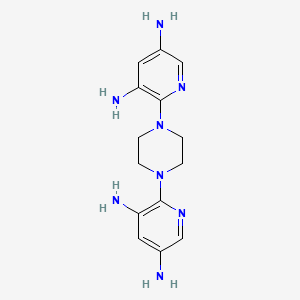
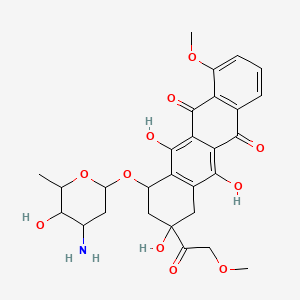
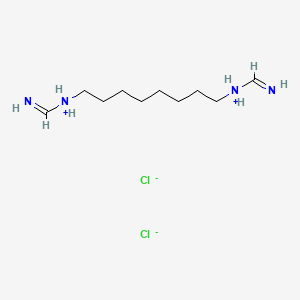
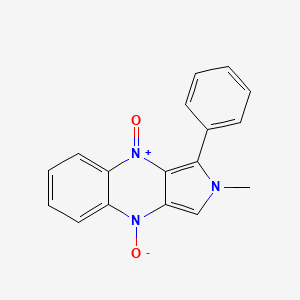
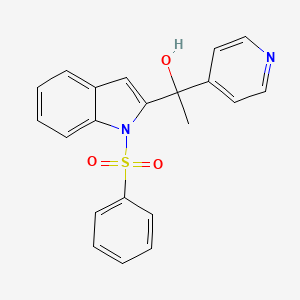
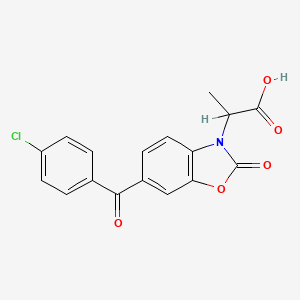
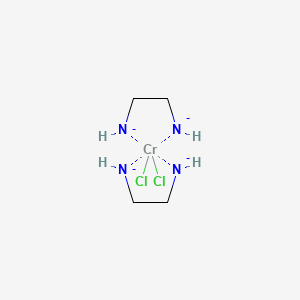

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)


